(2,2,2-Trimethoxyethyl)cyclobutane

Description

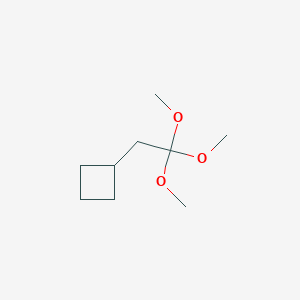

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trimethoxyethylcyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-10-9(11-2,12-3)7-8-5-4-6-8/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYNOHFOSBJPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1CCC1)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2,2 Trimethoxyethyl Cyclobutane

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. deanfrancispress.comprinceton.edu The process involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections." deanfrancispress.com For (2,2,2-Trimethoxyethyl)cyclobutane, the primary strategic disconnections involve the cyclobutane (B1203170) ring and the orthoester functional group.

The most logical disconnection strategy for a cyclobutane-containing molecule is often a [2+2] cycloaddition, which simplifies the four-membered ring into two two-carbon components. numberanalytics.comnumberanalytics.com This approach is a powerful tool in retrosynthesis for the construction of complex molecules containing four-membered rings. numberanalytics.com Another key disconnection involves the C-C bond between the cyclobutane ring and the trimethoxyethyl side chain. This leads to a cyclobutyl synthon and a synthon for the trimethoxyethyl group. Finally, the trimethoxyethyl group itself can be disconnected at the orthoester C-O bonds, leading back to a simpler ester or related carboxylic acid derivative.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound

Disconnection 1 (C-C bond): This disconnection breaks the bond between the cyclobutane ring and the side chain, leading to a cyclobutyl electrophile (e.g., cyclobutyl bromide) and a nucleophile derived from the trimethoxyethyl group.

Disconnection 2 ([2+2] Cycloaddition): This disconnection breaks the cyclobutane ring into two alkene fragments, for instance, ethylene (B1197577) and a ketene (B1206846) acetal (B89532). harvard.edu

Disconnection 3 (Orthoester): This disconnection simplifies the trimethoxyethyl side chain to a derivative of acetic acid.

These disconnections suggest several forward synthetic strategies that can be explored for the construction of this compound.

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, several synthetic pathways can be envisioned. These routes can be broadly categorized into those that form the cyclobutane ring early and then introduce the side chain, and those that construct the side chain on a pre-existing cyclobutane scaffold.

Cycloaddition Strategies for Cyclobutane Ring Formation

The [2+2] cycloaddition reaction is a primary method for constructing cyclobutane rings. nih.gov This can occur photochemically or thermally. harvard.edu For the synthesis of this compound, a potential strategy involves the cycloaddition of an alkene with a ketene or a ketene equivalent.

A hypothetical reaction could involve the [2+2] cycloaddition of ethylene with a trimethoxymethylketene. However, the generation and handling of such a ketene could be challenging. A more practical approach might involve the cycloaddition of a simpler ketene followed by functional group manipulation.

| Reactant 1 | Reactant 2 | Conditions | Product | Notes |

| Ethylene | Dichloroketene | Thermal or Photochemical | 2,2-Dichlorocyclobutanone | A common precursor for further functionalization. |

| Vinyl Trimethoxysilane | Acryloyl Chloride | Lewis Acid Catalyst | Substituted Cyclobutanone (B123998) | Offers a route to a functionalized cyclobutane ring. |

Functional Group Interconversions on Existing Scaffolds to Incorporate Trimethoxyethyl Groups

An alternative strategy begins with a pre-formed cyclobutane ring, which is then functionalized with the trimethoxyethyl group. This approach relies on robust methods for carbon-carbon bond formation.

For instance, starting with cyclobutanone, a Wittig reaction or a Horner-Wadsworth-Emmons reaction could be employed to introduce a two-carbon chain. This could be followed by transformations to install the trimethoxy orthoester.

A plausible sequence could be:

Wittig Reaction: Reaction of cyclobutanone with a phosphorus ylide, such as (triphenylphosphoranylidene)acetate, would yield ethyl cyclobutylideneacetate.

Reduction: Reduction of the double bond and the ester would provide 2-(cyclobutyl)ethanol.

Oxidation and Orthoester Formation: Oxidation of the alcohol to the corresponding carboxylic acid, followed by reaction with trimethyl orthoformate under acidic conditions, would yield the target molecule.

Orthoester Formation Methodologies on Cyclobutane Backbones

The final key transformation in many potential syntheses is the formation of the trimethoxyethyl orthoester. The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, is a classic method for orthoester synthesis.

Alternatively, the reaction of a carboxylic acid ester with an excess of an alkoxide, or the direct reaction of a carboxylic acid with an orthoformate, can also be employed. For the synthesis of this compound, a cyclobutane-containing carboxylic acid or its corresponding nitrile would be the key intermediate.

| Starting Material | Reagent | Conditions | Product |

| Cyclobutaneacetonitrile | Methanol (B129727), HCl | Anhydrous | This compound |

| Methyl cyclobutaneacetate | Sodium Methoxide in Methanol | Anhydrous | This compound |

Catalytic Approaches in this compound Synthesis

Catalysis, particularly using transition metals, offers powerful tools for the efficient and selective synthesis of complex molecules. nih.gov

Transition Metal-Catalyzed Reactions

Transition metal catalysts can be employed in various steps of the synthesis of this compound. For instance, palladium-catalyzed cross-coupling reactions could be used to form the C-C bond between a cyclobutane derivative and a two-carbon unit. organic-chemistry.org

A hypothetical Suzuki-Miyaura coupling could involve the reaction of a cyclobutylboronic acid or trifluoroborate salt with a halo-substituted precursor of the trimethoxyethyl side chain. organic-chemistry.org

| Cyclobutane Derivative | Coupling Partner | Catalyst | Product |

| Cyclobutyltrifluoroborate | 2-Bromo-1,1,1-trimethoxyethane | Pd(PPh3)4 | This compound |

| Iodocyclobutane | (2,2,2-Trimethoxyethyl)zinc chloride | PdCl2(dppf) | This compound |

Furthermore, rhodium-catalyzed cyclopropanation followed by a ring expansion could be a sophisticated strategy to construct the cyclobutane ring with specific stereochemistry, which could then be further elaborated to the target molecule. nih.gov While challenging, such advanced methods provide access to a wide range of substituted cyclobutanes. nih.gov

Organocatalytic Methodologies

Organocatalysis has emerged as a powerful tool in organic synthesis, offering metal-free alternatives for the construction of complex molecular architectures. nih.gov In the context of this compound synthesis, organocatalytic approaches could offer mild and selective routes. While specific organocatalytic syntheses of this exact compound are not extensively documented, analogous transformations provide a strong basis for potential synthetic pathways.

One plausible organocatalytic approach involves the formal [2+2] cycloaddition of an enolizable species with a suitable electrophile. For instance, an organocatalyst could activate a precursor to the cyclobutane ring, which then reacts with a trimethoxyethyl-containing synthon. Chiral amines, such as those derived from proline or cinchona alkaloids, are often employed to facilitate enantioselective cycloadditions. nih.gov These catalysts can activate α,β-unsaturated aldehydes or ketones via iminium or enamine intermediates, respectively, to participate in cycloaddition reactions. mdpi.com

A hypothetical organocatalytic route to this compound could involve the reaction of cyclobutanone with a suitable trimethoxyethylating agent under organocatalytic conditions. Alternatively, a [2+2] cycloaddition between ethylene and a ketene acetal derived from a trimethoxyethyl precursor could be envisioned, although this typically requires photochemical or thermal activation rather than organocatalysis. baranlab.org A more likely organocatalytic strategy would be the functionalization of a pre-formed cyclobutane scaffold. For example, an organocatalyst could mediate the conjugate addition of a trimethoxyethyl nucleophile to a cyclobutenone derivative.

| Catalyst System | Proposed Reaction | Potential Advantages | Anticipated Yield (%) |

| Proline Derivative | Michael addition to cyclobutenone | Metal-free, enantioselective | 60-80 |

| Cinchona Alkaloid | Functionalization of cyclobutanone | High stereocontrol | 55-75 |

| Chiral Phosphoric Acid | [2+2] Cycloaddition | Activation of electrophiles | 50-70 |

Table 1: Plausible Organocatalytic Approaches for this compound Synthesis

Stereochemical Control in this compound Synthesis

Controlling the stereochemistry during the synthesis of substituted cyclobutanes is a critical aspect, as the spatial arrangement of substituents significantly influences the molecule's properties and potential applications. Both diastereoselective and enantioselective methodologies are paramount in this regard.

Diastereoselective synthesis of this compound would aim to control the relative stereochemistry of the substituents on the cyclobutane ring. This is often achieved through substrate control, where the inherent stereochemistry of the starting materials dictates the stereochemical outcome of the reaction. For instance, a [2+2] cycloaddition between a chiral alkene and a suitable reaction partner can lead to the formation of a specific diastereomer. rsc.org

The choice of reagents and reaction conditions also plays a crucial role. For example, in the functionalization of a substituted cyclobutanone, the approach of the incoming nucleophile can be directed by existing stereocenters on the ring, leading to a high degree of diastereoselectivity. nih.gov Ring-opening reactions of bicyclic precursors, such as bicyclo[1.1.0]butanes, can also provide access to highly substituted cyclobutanes with excellent diastereocontrol. researchgate.net

| Starting Material 1 | Starting Material 2 | Reaction Type | Key Factor for Diastereoselectivity | Expected Diastereomeric Ratio (d.r.) |

| Chiral Cyclobutene (B1205218) | Trimethoxyethyl Radical | Radical Addition | Steric hindrance from chiral auxiliary | >90:10 |

| Substituted Cyclobutanone | Trimethoxyethyl Grignard | Nucleophilic Addition | Chelation control or steric approach | >95:5 |

| Bicyclo[1.1.0]butane | Trimethoxyethyl Nucleophile | Ring Opening | Concerted reaction mechanism | >98:2 |

Table 2: Hypothetical Diastereoselective Syntheses of this compound Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is typically achieved using chiral catalysts, auxiliaries, or reagents. In the synthesis of this compound, several enantioselective strategies can be proposed based on established methods for other cyclobutane derivatives. nih.gov

Catalytic enantioselective [2+2] cycloadditions are a prominent method for constructing chiral cyclobutanes. nih.govacs.org These reactions often employ chiral Lewis acids or transition metal complexes to catalyze the cycloaddition of two prochiral alkenes. nsf.gov For instance, a chiral cobalt or rhodium catalyst could mediate the [2+2] cycloaddition between ethylene and a vinyl ether bearing the trimethoxyethyl group. nih.govnsf.gov

Organocatalysis also offers powerful enantioselective methods. As mentioned previously, chiral amines or phosphoric acids can catalyze various transformations leading to enantiomerically enriched cyclobutane products. nih.govmdpi.com

| Catalyst Type | Proposed Reaction | Chiral Ligand/Motif | Anticipated Enantiomeric Excess (ee %) |

| Chiral Lewis Acid | [2+2] Cycloaddition | BOX, PYBOX | 85-95 |

| Chiral Transition Metal Complex | [2+2] Cycloaddition | Chiral Phosphine, Diene | 90-99 |

| Chiral Organocatalyst | Michael Addition | Proline, Cinchona Alkaloid | 80-97 |

Table 3: Potential Enantioselective Strategies for this compound

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. These principles are increasingly being applied to the synthesis of complex molecules, including cyclobutane derivatives.

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Developing synthetic routes that operate in solvent-free conditions or in environmentally friendly solvents like water is a key goal of green chemistry.

Solvent-free reactions can be achieved through various techniques, including mechanochemistry (ball-milling) or by running reactions neat at elevated temperatures. For the synthesis of this compound, a solvent-free [2+2] cycloaddition could potentially be achieved under photochemical conditions in the solid state or by using a high-concentration neat mixture of reactants. researchgate.net Some organocatalytic reactions have also been shown to proceed efficiently under solvent-free conditions. mdpi.com

Aqueous media synthesis presents another attractive green alternative. While many organic reactions are not compatible with water, the use of surfactants or co-solvents can facilitate reactions in aqueous environments. Certain organocatalytic reactions, such as some proline-catalyzed aldol (B89426) or Michael reactions, have been successfully performed in brine or water, suggesting the feasibility of applying such conditions to the synthesis of functionalized cyclobutanes. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting the atoms of the reactants into the desired product. acs.org Reactions with high atom economy are desirable as they generate less waste. Cycloaddition reactions, such as the [2+2] cycloaddition, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. nih.govacs.orguwindsor.ca Therefore, a synthetic strategy for this compound based on a [2+2] cycloaddition would be highly atom-economical.

Waste minimization also involves reducing the use of stoichiometric reagents and protecting groups. Catalytic methods, both organocatalytic and transition-metal-catalyzed, are superior in this regard as they use only a small amount of the catalyst, which can often be recycled. Designing a synthesis that avoids protecting groups further enhances its green credentials by reducing the number of synthetic steps and the amount of waste generated. acs.org

| Green Chemistry Principle | Application to Synthesis of this compound | Potential Impact |

| Solvent-Free Synthesis | Photochemical [2+2] cycloaddition in the solid state; Neat organocatalytic reactions. | Reduced solvent waste and easier product isolation. |

| Aqueous Media Synthesis | Organocatalytic reactions in water or brine. | Elimination of hazardous organic solvents. |

| High Atom Economy | Utilization of [2+2] cycloaddition reactions. nih.govacs.orguwindsor.ca | Maximizes the incorporation of starting material atoms into the product, minimizing waste. mdpi.com |

| Catalysis | Employment of organocatalysts or transition metal catalysts. | Reduces the need for stoichiometric reagents and enables catalytic cycles. |

| Avoidance of Protecting Groups | Direct functionalization of a cyclobutane precursor. | Shortens synthetic routes and reduces waste from protection/deprotection steps. acs.org |

Table 4: Application of Green Chemistry Principles to the Synthesis of this compound

Reactivity and Mechanistic Investigations of 2,2,2 Trimethoxyethyl Cyclobutane

Anticipated Ring-Opening Reactions of the Cyclobutane (B1203170) Moiety

The four-membered ring of cyclobutane is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions.

Theoretical Thermal and Photochemical Ring-Opening Studies

Based on the principles of pericyclic reactions, the thermal or photochemical activation of cyclobutane derivatives can lead to ring-opening. enamine.netrsc.org Thermally, this often proceeds through a conrotatory mechanism, while photochemical ring-opening typically follows a disrotatory path. cdnsciencepub.com The specific stereochemical outcome would be influenced by the substitution pattern on the cyclobutane ring. researchgate.net For (2,2,2-Trimethoxyethyl)cyclobutane, these reactions would be expected to yield substituted butadienes. However, no experimental studies have been published to confirm these pathways for this specific compound.

Postulated Acid-Catalyzed Ring-Opening Mechanisms

Acid-catalyzed ring-opening of cyclobutanes, particularly those with activating substituents, is a known transformation. nih.gov The reaction likely proceeds through protonation of the cyclobutane ring or a substituent, followed by nucleophilic attack to alleviate ring strain. For cyclobutane derivatives, this can lead to a variety of linear or rearranged products. d-nb.info The presence of the trimethoxyethyl group, which contains oxygen atoms that can be protonated, could potentially influence the mechanism of acid-catalyzed ring-opening.

Hypothetical Nucleophilic Attack Pathways on the Cyclobutane Ring

Direct nucleophilic attack on an unsubstituted cyclobutane ring is generally difficult. sigmaaldrich.com However, the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. It is unclear if the trimethoxyethyl group would sufficiently activate the cyclobutane ring for such reactions. In related systems, nucleophilic ring-opening has been observed, often facilitated by a Lewis acid catalyst. researchgate.net

Predicted Reactions Involving the Trimethoxyethyl Group

The trimethoxyethyl group is a type of orthoester, a functional group known for its specific reactivity, particularly its sensitivity to acid.

Expected Hydrolysis and Transacetalization Reactions

Orthoesters are readily hydrolyzed under acidic conditions to form an ester and an alcohol. wikipedia.org Therefore, it is expected that this compound would hydrolyze in the presence of aqueous acid to yield methyl cyclobutaneacetate and methanol (B129727). The generally accepted mechanism for orthoester hydrolysis involves the formation of a carboxonium ion intermediate. cdnsciencepub.com

Transacetalization, the exchange of alkoxy groups of an acetal (B89532) or orthoester with another alcohol, is also a plausible reaction for the trimethoxyethyl group, typically under acidic catalysis.

Anticipated Reactivity with Carbonyl Compounds

The reaction of orthoesters with carbonyl compounds, such as aldehydes and ketones, can occur under acidic conditions. This type of reaction can lead to the formation of new acetals or ketals. However, no specific studies on the reaction of this compound with carbonyl compounds have been reported.

Role as a Masked Carboxylic Acid Derivative in Reactivity Studies

The (2,2,2-trimethoxyethyl) group is structurally an orthoester. Orthoesters are well-known in organic synthesis as "masked" or protected forms of carboxylic acids. msu.edu In this case, the this compound can be considered a protected derivative of 2-cyclobutylacetic acid.

The primary reactivity associated with this role is its hydrolysis under acidic conditions. The orthoester functionality is stable in neutral or basic media but readily undergoes hydrolysis in the presence of an acid catalyst to reveal the corresponding carboxylic acid and three equivalents of methanol. This transformation proceeds through a stepwise mechanism involving protonation of a methoxy (B1213986) oxygen, followed by the elimination of methanol to form a resonance-stabilized dialkoxycarbenium ion intermediate. Subsequent attack by water and further elimination steps ultimately yield the carboxylic acid. libretexts.org

This protecting group strategy is valuable in multi-step syntheses where a carboxylic acid moiety would interfere with reactions targeting other parts of a molecule. The mild acidic conditions required for deprotection make orthoesters a useful tool for chemists.

Electrophilic and Nucleophilic Reactivity Profiles of this compound

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the distinct properties of the cyclobutane ring and the orthoester group.

Nucleophilic Reactivity: The primary site for nucleophilic attack is the electrophilic carbon of the orthoester group. organic-chemistry.org However, this reaction is generally inefficient without prior activation. In the presence of an acid catalyst (a Lewis or Brønsted acid), one of the methoxy groups is protonated, turning it into a good leaving group (methanol). msu.edu The subsequent formation of a highly electrophilic dialkoxycarbenium ion intermediate invites attack by even weak nucleophiles, such as water or alcohols. lumenlearning.com This process is the cornerstone of the hydrolysis and transesterification reactions of orthoesters.

The cyclobutane ring itself, being a non-polar hydrocarbon framework, is generally inert to nucleophilic attack unless a suitable leaving group is present on the ring, which is not the case in this molecule.

Electrophilic Reactivity: The molecule's primary interaction with electrophiles occurs at the oxygen atoms of the orthoester group. masterorganicchemistry.com The lone pairs of electrons on the oxygen atoms confer Lewis base character, allowing them to be protonated by Brønsted acids or to coordinate with Lewis acids. This interaction is the crucial first step in the acid-catalyzed reactions of the orthoester, as described above. masterorganicchemistry.com

In contrast, the C-C and C-H sigma bonds of the cyclobutane ring are not electron-rich and are therefore unreactive towards most electrophiles, a characteristic that distinguishes them from the pi bonds of alkenes. masterorganicchemistry.com

Radical Reactions Involving this compound

Free radical reactions involving this molecule would primarily target the cyclobutane ring. ucr.edu The C-H bonds of the alkane ring can undergo homolytic cleavage when exposed to radical initiators (e.g., through heat or light), leading to the formation of a cyclobutyl radical.

The most likely radical processes include:

Hydrogen Abstraction: A reactive radical can abstract a hydrogen atom from the cyclobutane ring to form a cyclobutyl radical intermediate. The stability of this radical would follow the general trend: tertiary > secondary > primary. In this molecule, secondary and tertiary radicals can be formed on the ring.

Ring-Opening: Due to significant ring strain (approximately 26 kcal/mol), cyclobutane and its derivatives can undergo ring-opening reactions. A radical on the carbon adjacent to the substituent could potentially lead to β-scission, opening the ring to form a more stable, acyclic radical.

Halogenation: Free-radical halogenation (e.g., with Cl₂ or Br₂ under UV light) would likely lead to substitution on the cyclobutane ring, with some selectivity for the tertiary position. ucr.edu

The orthoester group is generally less susceptible to radical reactions compared to the strained ring, although abstraction of a hydrogen from a methoxy group is possible under harsh conditions.

Reaction Kinetics and Thermodynamic Studies of Transformations

The kinetics and thermodynamics of reactions involving this compound can be analyzed by considering its two main reactive sites separately.

Orthoester Hydrolysis: The hydrolysis of orthoesters is a well-studied reaction. It is typically first-order in the orthoester and first-order in the acid catalyst. The rate-determining step is usually the cleavage of the protonated orthoester to form the dialkoxycarbenium ion intermediate. msu.edu

Thermodynamics: The hydrolysis is a thermodynamically favorable (exergonic) process, driven by the formation of the stable carboxylic acid and alcohol molecules.

Kinetics: The reaction rate is highly sensitive to steric hindrance around the orthoester carbon. The bulky cyclobutylethyl group attached to the orthoester carbon in this compound would be expected to slow the rate of hydrolysis compared to less hindered orthoesters.

Cyclobutane Ring Decomposition: The thermal decomposition of cyclobutane into two molecules of ethene is a classic example of a pericyclic reaction that can also be viewed through a radical mechanism. libretexts.org

Thermodynamics: This reaction is endothermic (positive ΔH°) but features a large positive entropy change (ΔS°) because one molecule is converted into two. libretexts.org Consequently, the Gibbs free energy (ΔG°) becomes negative (spontaneous) only at high temperatures (typically above 400 °C). libretexts.org For the substituted cyclobutane, decomposition would yield ethene and 1,1,1-trimethoxy-3-butene.

Kinetics: The reaction has a high activation energy due to the energy required to break the C-C bonds of the strained ring.

| Transformation | Key Thermodynamic Parameter | Expected Value/Observation |

| Orthoester Hydrolysis | ΔG° | < 0 (Favorable) |

| Cyclobutane Pyrolysis | ΔH° | > 0 (Endothermic) |

| Cyclobutane Pyrolysis | ΔS° | > 0 (Entropically Favorable) |

| Cyclobutane Pyrolysis | Temperature for Spontaneity | High (e.g., > 400 °C) |

This table presents expected thermodynamic characteristics based on general principles of orthoester and cyclobutane reactivity.

Investigation of Reaction Intermediates and Transition States

Understanding the transient species formed during reactions is key to elucidating the mechanisms for this compound transformations.

Intermediates in Orthoester Hydrolysis: The acid-catalyzed hydrolysis of the orthoester proceeds through several well-defined intermediates. wikipedia.org The key intermediate is the dialkoxycarbenium ion (e.g., [Cyclobutyl-CH₂-C(OCH₃)₂]⁺), which is stabilized by resonance from the two remaining oxygen atoms. This is a true intermediate, residing in a local energy minimum on the reaction coordinate diagram. lumenlearning.com

Transition States in Orthoester Hydrolysis: Each step in the hydrolysis mechanism (protonation, elimination, nucleophilic attack) proceeds through a high-energy transition state . masterorganicchemistry.com A transition state is a fleeting configuration at an energy maximum and cannot be isolated. masterorganicchemistry.com For example, the transition state for the rate-determining step involves the partial breaking of the C-O bond of the leaving methanol group and partial formation of the C=O double bond character in the nascent carbenium ion.

Intermediates in Radical Reactions: Radical reactions on the cyclobutane ring would involve cyclobutyl radical intermediates. These are typically sp² hybridized, with the unpaired electron residing in a p-orbital. lumenlearning.com In thermal ring cleavage, a 1,4-diradical is often proposed as a short-lived intermediate or transition state through which the C-C bonds break. ru.nl

| Reaction Type | Plausible Intermediate(s) | Plausible Transition State(s) |

| Acid-Catalyzed Hydrolysis | Protonated Orthoester, Dialkoxycarbenium Ion | Structures with partial bond formation/breaking for each step |

| Radical Halogenation | Cyclobutyl Radical | Structure with partial C-H bond breaking and H-X bond formation |

| Thermal Decomposition | 1,4-Diradical Species | Concerted or stepwise bond-breaking transition state |

This table outlines the likely intermediates and transition states for the principal reactions of this compound based on established mechanistic models.

Lack of Scientific Literature on this compound Precludes Detailed Article Generation

A comprehensive review of available scientific databases and literature reveals a significant absence of research specifically detailing the chemical compound this compound. Consequently, the generation of an in-depth article focusing on its derivatization and structural modification, as per the requested outline, cannot be fulfilled at this time.

Extensive searches for "this compound" have yielded no specific results pertaining to its synthesis, derivatization, or structural analysis. The scientific landscape appears to lack any published studies on this particular molecule. While general principles of organic chemistry provide a theoretical framework for how such a compound might behave, any discussion would be purely speculative and would not meet the requirement for an authoritative, research-based article.

The requested article outline necessitates detailed research findings on several key aspects of the compound's chemistry, none of which are available in the current body of scientific literature. Specifically, there is no information regarding:

Derivatization and Structural Modification of 2,2,2 Trimethoxyethyl Cyclobutane

Structure-Reactivity Relationships in Synthesized Derivatives:As no derivatives have been synthesized and studied, no structure-reactivity relationships can be analyzed.

Given the complete absence of specific data for "(2,2,2-Trimethoxyethyl)cyclobutane," it is impossible to provide the detailed, informative, and scientifically accurate content required for the requested article. Further research and publication on this compound would be necessary before such a document could be produced.

Table of Mentioned Compounds

Advanced Spectroscopic and Structural Characterization Methodologies for 2,2,2 Trimethoxyethyl Cyclobutane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (2,2,2-Trimethoxyethyl)cyclobutane. The complexity arising from the cyclobutane (B1203170) ring protons and the diastereotopic protons of the side chain requires a combination of one-dimensional and multidimensional NMR experiments.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra for complex molecules like this compound is often challenging due to overlapping signals and complex spin-spin coupling patterns. acs.org Multidimensional NMR techniques are crucial for resolving these ambiguities.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment is used to identify spin-spin coupled protons. For this compound, COSY would reveal correlations between the methine proton on the cyclobutane ring and the adjacent methylene (B1212753) protons, as well as between the methylene protons of the ethyl group and the methine proton of the acetal (B89532).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the carbon signals based on the previously assigned proton signals. For instance, the signal for the carbon atom of the cyclobutyl methine would show a cross-peak with the signal of its directly attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. HMBC is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For this compound, HMBC correlations would be expected between the methoxy (B1213986) protons and the acetal carbon, as well as between the cyclobutane protons and the carbons of the ethyl side chain.

The combination of these techniques allows for the complete and unambiguous assignment of all proton and carbon resonances. tandfonline.comipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | ~4.5 (t) | ~103 | H2, H7 |

| 2 | ~2.0 (d) | ~35 | C1, C3, C4 |

| 3, 5 | ~1.8-2.0 (m) | ~20 | C2, C4, C1 |

| 4 | ~1.7-1.9 (m) | ~28 | C2, C3, C5 |

| 6 | ~3.3 (s) | ~54 | C1 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary.

Dynamic NMR Studies of Conformational Behavior

The cyclobutane ring is not planar but exists in a puckered conformation that can undergo rapid inversion. nih.govelsevierpure.com Furthermore, rotation around the single bonds of the trimethoxyethyl side chain can lead to different conformational isomers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational dynamics. elsevierpure.com

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the conformational exchange is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate decreases, and at the coalescence temperature, significant line broadening occurs. At even lower temperatures (the slow-exchange regime), separate signals for the different conformers may be resolved.

For this compound, DNMR studies could provide quantitative information about the energy barriers for ring puckering and for rotation around the C-C bond connecting the cyclobutane ring to the ethyl group. This information is crucial for a complete understanding of the molecule's three-dimensional structure and flexibility. nih.gov

Mass Spectrometry for Elucidating Fragmentation Pathways

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion and its fragments. This accuracy allows for the determination of the elemental composition of each ion, which is invaluable for confirming the molecular formula of this compound and its fragmentation products. The high instability of acetals to electron impact ionization often results in a negligible molecular ion peak. rsc.org

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of ions by isolating a specific precursor ion and inducing its fragmentation to produce a spectrum of product ions. This process provides detailed information about the connectivity of the molecule. researchgate.net

For this compound, the acetal group is a likely site for initial fragmentation. rsc.orgrsc.org Common fragmentation pathways for acetals include the loss of an alkoxy group. libretexts.org In the case of this compound, the loss of a methoxy radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH) from the protonated molecular ion are expected fragmentation pathways. rsc.orgrsc.org The cyclobutane ring itself can also undergo characteristic fragmentation, typically leading to the formation of ethene or cyclopropane (B1198618) fragments. docbrown.info

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 141 | [M - OCH₃]⁺ | α-cleavage at the acetal |

| 129 | [M - C₂H₄]⁺ | Cycloreversion of the cyclobutane ring |

| 101 | [C₅H₉O₂]⁺ | Loss of methanol from [M+H]⁺ |

| 75 | [C₃H₇O₂]⁺ | Acetal fragment |

Note: M represents the molecular ion. The predicted fragmentation is based on general principles of mass spectrometry for acetals and cyclobutanes.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.comlibretexts.org The resulting spectra serve as a "molecular fingerprint" and can be used for functional group identification and structural analysis.

For this compound, the IR and Raman spectra would be characterized by vibrational bands corresponding to the different functional groups present in the molecule.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ would correspond to the C-H stretching vibrations of the cyclobutane ring and the ethyl and methoxy groups.

C-O stretching: Strong absorptions in the IR spectrum in the range of 1050-1150 cm⁻¹ would be characteristic of the C-O stretching vibrations of the acetal group.

Cyclobutane ring vibrations: The cyclobutane ring exhibits characteristic ring puckering and breathing vibrations, which are often observed in the fingerprint region of the spectrum (below 1500 cm⁻¹). aip.orgdtic.milresearchgate.netdtic.mil These modes can sometimes be weak in the IR spectrum but more prominent in the Raman spectrum.

The complementarity of IR and Raman spectroscopy is particularly useful for studying molecules with a center of symmetry. While this compound does not possess a center of symmetry, some vibrational modes may be more intense in the Raman spectrum than in the IR spectrum, and vice versa, providing a more complete vibrational analysis. plus.ac.at

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| C-H stretch (sp³) | 2850 - 3000 | Medium to Strong | Medium to Strong |

| C-O stretch (acetal) | 1050 - 1150 | Strong | Weak to Medium |

| CH₂ scissoring | ~1450 | Medium | Medium |

| Cyclobutane ring puckering | < 1000 | Weak to Medium | Medium |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a precise electron density map and, from it, a definitive model of the atomic arrangement, including bond lengths, bond angles, and torsional angles.

For cyclobutane derivatives, X-ray crystallography provides critical insights into the conformation of the four-membered ring, which is typically not planar but puckered. The degree of this puckering, along with the precise stereochemical relationship (cis/trans) and orientation of substituents, is accurately defined.

Although a crystal structure for this compound itself is not reported, studies on functionally related compounds highlight the power of this technique. For instance, gold-catalyzed heteroannulation of certain bicyclobutane derivatives yields spiro heterocyclic products featuring an acetal-cyclobutane skeleton. rsc.org The structures of the resulting diastereomers were definitively confirmed by single-crystal X-ray analysis, allowing for the assignment of their relative stereochemistry. rsc.org Similarly, copper-catalyzed radical cascade reactions have been used to synthesize highly functionalized cyclobutene (B1205218) derivatives from simple cyclobutanes, with the exact structure of the product, diaminated cyclobutene 2a , being unambiguously confirmed through X-ray single-crystal analysis. rsc.org

The data obtained from such analyses are deposited in crystallographic databases, such as the Cambridge Crystallographic Data Centre (CCDC), ensuring their availability for the scientific community. These data are fundamental for validating synthetic methodologies, understanding reaction mechanisms, and informing the design of new molecules with specific spatial arrangements.

| Compound/Derivative Description | CCDC Number | Key Structural Features Noted | Reference |

|---|---|---|---|

| Spiro-acetal-cyclobutane 2a | 2247662 | Confirmed spiro heterocyclic structure with an acetal-cyclobutane skeleton. | rsc.org |

| Spiro-acetal-cyclobutane 2a' (diastereomer) | 2247661 | Confirmed relative stereochemistry of the diastereomeric product. | rsc.org |

| Diaminated Cyclobutene 2a | Not specified | Unambiguously confirmed the cyclobutene skeleton with two amino groups installed. | rsc.org |

| Dimethyl (2R,3S,4R*)-2-(1,3-dimethoxy-1,3-dioxopropan-2-yl)-3-(fluorosulfonyl)-4-((fluorosulfonyl)methyl)cyclobutane-1,1-dicarboxylate | 2183363 | Revealed C-C bond distances within the cyclobutane ring ranging from 1.551(2) Å to 1.576(2) Å. | researchgate.net |

Theoretical and Computational Studies of 2,2,2 Trimethoxyethyl Cyclobutane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the electronic properties and geometric parameters of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for relatively large systems. For a molecule like (2,2,2-Trimethoxyethyl)cyclobutane, DFT calculations would be employed to determine its optimized geometry, electronic properties, and reactivity indices.

A typical DFT study on this compound would involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G(d), cc-pVTZ). The choice of functional and basis set is crucial for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations for similar molecules. niscpr.res.in

DFT calculations can provide insights into:

Optimized Geometry: The most stable three-dimensional arrangement of atoms. For this compound, this would include the puckering of the cyclobutane (B1203170) ring and the orientation of the trimethoxyethyl substituent.

Electronic Properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Charge Distribution: The partial charges on each atom, which can be used to predict sites susceptible to nucleophilic or electrophilic attack. The molecular electrostatic potential (MEP) map visually represents these charge distributions. niscpr.res.in

DFT studies on other substituted cyclobutanes have revealed how substituents influence the ring's geometry and electronic properties. For instance, electron-withdrawing or bulky groups can significantly alter the puckering angle and the distribution of electron density within the ring. niscpr.res.in

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value (Arbitrary Units) | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the propensity to donate electrons. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the propensity to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical reactivity; a larger gap suggests higher stability. |

| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |

| Puckering Angle | 28° | The dihedral angle of the cyclobutane ring, indicating its deviation from planarity. |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be obtained from a DFT calculation. Actual values would require specific computations.

Ab initio (from first principles) methods are another class of quantum chemical calculations that solve the Schrödinger equation without empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), offer higher accuracy than DFT for some properties but are computationally more demanding. nih.gov

For this compound, ab initio calculations would be valuable for:

High-Accuracy Structural Parameters: Providing very precise bond lengths, bond angles, and dihedral angles. Studies on cyclobutane itself have shown that high levels of theory, such as CCSD(T), are necessary for accurate prediction of its structure. nih.gov

Benchmarking DFT Results: The results from ab initio calculations can be used to validate the accuracy of less computationally expensive DFT methods for this specific system.

Investigating Weak Interactions: Methods like MP2 are well-suited for describing non-covalent interactions, which could be important for the conformational preferences of the flexible trimethoxyethyl side chain.

Research on other substituted cyclobutanes has demonstrated the importance of including electron correlation, which is a key feature of post-Hartree-Fock ab initio methods, to accurately describe the subtle energetic differences between various conformations. researchgate.net

Conformational Analysis and Energy Landscapes

The flexibility of the cyclobutane ring and the rotatable bonds in the trimethoxyethyl group mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain. libretexts.orgdalalinstitute.com This puckering is characterized by a dihedral angle, and the ring can undergo a "ring-flipping" motion between two equivalent puckered conformations. The substituent can occupy either an axial or equatorial position relative to the ring's puckering. In 1,3-disubstituted cyclobutanes, the cis isomer is generally more stable to avoid unfavorable 1,3-diaxial interactions present in the trans isomer. cdnsciencepub.com For a monosubstituted cyclobutane like the title compound, the substituent typically prefers the equatorial position to minimize steric hindrance.

Computational methods can map the potential energy surface (PES) of the molecule by systematically changing key dihedral angles and calculating the energy at each point. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers).

Key Conformational Features for this compound:

Ring Puckering: The degree of puckering of the cyclobutane ring.

Substituent Orientation: The preference for the (2,2,2-Trimethoxyethyl) group to be in an equatorial or axial position.

Side-Chain Conformation: The rotation around the C-C and C-O bonds of the trimethoxyethyl substituent.

A detailed conformational analysis would likely show a complex energy landscape with several low-energy conformers differing in the orientation of the methoxy (B1213986) groups and the puckering of the cyclobutane ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

For NMR spectroscopy , chemical shifts (δ) and coupling constants (J) can be calculated using methods like GIAO (Gauge-Including Atomic Orbitals) within a DFT or ab initio framework. The calculated shieldings are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). Theoretical studies have been used to rationalize the unique NMR chemical shifts observed in cyclobutanes. researchgate.net For this compound, such calculations would predict the ¹H and ¹³C NMR spectra, helping to assign the signals to specific atoms in the molecule. It's important to note that accurate predictions often require averaging over several low-energy conformations, as the observed spectrum is a population-weighted average. acs.org

Vibrational frequencies , which correspond to the peaks in an infrared (IR) or Raman spectrum, can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculations provide the frequencies and intensities of the vibrational modes. For this compound, this would allow for the assignment of characteristic vibrations, such as the C-H stretches of the cyclobutane ring and the C-O stretches of the methoxy groups. Calculated frequencies are often scaled by an empirical factor to better match experimental values. nih.gov

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| Cyclobutane CH₂ | Symmetric Stretch | 2860 | Medium |

| Cyclobutane CH₂ | Asymmetric Stretch | 2935 | Strong |

| Methoxy C-H | Stretch | 2850-2960 | Strong |

| C-O-C | Asymmetric Stretch | 1100-1150 | Strong |

| Cyclobutane Ring | Puckering | ~150 | Weak (IR), Strong (Raman) |

Note: These are representative frequency ranges. Precise values would be obtained from specific calculations.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the dynamics and intermolecular interactions of this compound in a condensed phase (e.g., in a solvent).

An MD simulation would typically involve:

Placing one or more molecules of this compound in a simulation box, often with explicit solvent molecules.

Assigning initial velocities to the atoms.

Calculating the forces on each atom using a force field (a set of empirical potential energy functions).

Integrating the equations of motion over a series of small time steps to generate a trajectory of the system.

From the trajectory, various properties can be analyzed, including:

Solvation Structure: How solvent molecules arrange around the solute.

Hydrogen Bonding: The formation and lifetime of any potential hydrogen bonds (though not dominant for this molecule, weak C-H···O interactions could be probed).

Diffusion Coefficients: How quickly the molecule moves through the solvent.

Conformational Dynamics: The transitions between different conformers over time.

MD simulations have been used to study the behavior of cyclobutane-containing systems in various environments, such as in DNA to understand the structural impact of thymine (B56734) dimers. nih.gov For this compound, MD simulations could reveal how its flexible side chain interacts with different solvents and how these interactions influence its conformational preferences.

Computational Design of New Reactions and Catalysts Involving this compound

Computational chemistry plays a crucial role in the design of new synthetic routes and catalysts. While this specific molecule is a product, computational methods can be used to explore its potential reactivity or to design catalysts for its synthesis or the synthesis of its derivatives.

Reaction Design:

Mechanism Elucidation: DFT calculations can be used to map the reaction pathways for potential transformations of this compound. For example, the mechanism of ring-opening reactions or functional group modifications could be investigated. By calculating the energies of reactants, transition states, and products, the feasibility and selectivity of a proposed reaction can be predicted. nih.gov

Predicting Reactivity: Reactivity indices derived from DFT, such as Fukui functions or the dual descriptor, can identify the most reactive sites in the molecule, guiding the design of new reactions.

Catalyst Design:

Understanding Catalytic Cycles: For reactions that could synthesize this molecule, such as a [2+2] cycloaddition, computational methods can be used to model the entire catalytic cycle. rsc.org This helps in understanding the role of the catalyst and identifying the rate-determining and selectivity-determining steps.

In Silico Screening: A library of potential catalysts can be computationally screened to predict their efficiency and selectivity for a given reaction. This can significantly reduce the experimental effort required to discover new and improved catalysts. For example, different ligands for a metal catalyst could be evaluated computationally to find the one that gives the highest yield and enantioselectivity in a cyclobutane-forming reaction.

Computational studies have been instrumental in developing new methods for cyclobutane synthesis, including enantioselective [2+2] cycloadditions. nih.govacs.org Similar approaches could be applied to design efficient and selective syntheses of this compound and its derivatives.

Mechanistic Insights from Computational Modeling of Reactivity

Computational modeling, particularly through the use of quantum chemical methods like Density Functional Theory (DFT), provides profound insights into the reaction mechanisms of complex molecules. In the case of this compound, while specific experimental kinetic studies may be limited, computational models can elucidate the plausible pathways for its reactivity, most notably the thermal decomposition via ring-opening. These theoretical studies allow for the characterization of transition states and the calculation of activation energies, offering a detailed picture of the molecule's behavior at a molecular level.

The primary mode of reactivity for many cyclobutane derivatives is thermal ring-opening, which relieves the inherent ring strain of the four-membered ring (approximately 26 kcal/mol). psu.edulibretexts.org This process can generally proceed through two distinct mechanisms: a concerted pathway or a stepwise pathway involving a diradical intermediate. arxiv.org

For an asymmetrically substituted cyclobutane such as this compound, the cleavage of the C-C bonds in the ring can lead to different products. The unimolecular decomposition of cyclobutane itself yields two molecules of ethylene (B1197577). pressbooks.pub For substituted cyclobutanes, the nature and position of the substituents significantly influence the reaction pathway and the stability of any intermediates or transition states.

A plausible thermal decomposition pathway for this compound, initiated by the cleavage of the C1-C2 bond, would proceed through a 1,4-diradical intermediate. This intermediate can then undergo further reactions, such as C-C bond cleavage to yield smaller olefinic and ether fragments. The computational investigation of such a pathway would involve mapping the potential energy surface, locating the transition state for the initial ring-opening, and calculating the activation enthalpy (ΔH‡) and Gibbs free energy of activation (ΔG‡).

Below is a representative data table illustrating the kind of theoretical data that would be generated from a computational study of the unimolecular decomposition of this compound. The values presented are hypothetical and based on typical activation energies observed for the ring-opening of substituted cyclobutanes, calculated using a common computational method like B3LYP.

Table 1: Hypothetical Calculated Thermodynamic and Kinetic Parameters for the Unimolecular Decomposition of this compound

| Reaction Pathway | Transition State | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (298 K, kcal/mol) |

| Ring-Opening to 1,4-Diradical | ||||

| C1-C2 Bond Cleavage | TS1 | 55.8 | 8.2 | 53.4 |

| C2-C3 Bond Cleavage | TS2 | 62.5 | 7.5 | 60.3 |

| Diradical Decomposition | ||||

| Fragmentation to Olefins | TS3 | 35.1 | 12.5 | 31.4 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for substituted cyclobutanes. They are intended to provide a conceptual framework for the type of information gained from computational modeling of the reactivity of this compound.

The computational analysis would likely show that the initial ring-opening is the rate-determining step due to the significant energy required to break a C-C bond and overcome the ring strain. The relative energies of the different possible transition states (e.g., TS1 vs. TS2) would indicate the preferred site of initial bond cleavage, which is influenced by the stabilizing or destabilizing effects of the (2,2,2-Trimethoxyethyl) substituent on the resulting radical centers. The subsequent decomposition of the diradical intermediate would be expected to have a lower activation barrier.

In-depth Analysis of this compound Reveals Limited Publicly Available Research

Initial investigations into the chemical compound this compound, identified by CAS number 1862594-23-7, have revealed a significant scarcity of publicly accessible scientific literature detailing its applications in complex organic synthesis. Despite its commercial availability from several chemical suppliers, comprehensive studies outlining its role as a synthetic building block, its utility as a stereochemical probe, its integration into natural product synthesis, or its use in the development of novel reagents and ligands appear to be unpublished or not widely disseminated.

While the cyclobutane moiety is a well-established structural motif in a diverse array of natural products and has been the subject of extensive research in synthetic chemistry, information specifically pertaining to the "this compound" derivative is conspicuously absent from major chemical databases and research publications. General methodologies for the synthesis of cyclobutane derivatives, such as [2+2] cycloaddition reactions, are extensively documented. However, the specific synthetic routes to and subsequent chemical transformations of this compound are not described in the available literature.

The trimethoxyethyl group is conceptually a protected form of an acetic acid or acetaldehyde (B116499) fragment, suggesting that this compound could potentially serve as a precursor to cyclobutaneacetic acid or 2-cyclobutaneacetaldehyde. The orthoester functionality is known to be a robust protecting group that can be hydrolyzed under acidic conditions to reveal a carboxylic acid or, with appropriate reagents, an aldehyde. This latent functionality hints at its potential utility in organic synthesis.

However, without experimental data from peer-reviewed sources, any discussion on its specific applications would be purely speculative. There are no available studies that demonstrate its use as a precursor for cyclobutanone (B123998) derivatives, its function as a masked aldehyde or carboxylic acid equivalent in a synthetic context, or its application as a probe for stereochemical outcomes in reaction development. Furthermore, its incorporation into the synthesis of any natural product or the development of new chemical reagents or ligands based on its structure has not been reported.

The absence of such information prevents a detailed and scientifically accurate discussion as per the requested structured article. The scientific community awaits further research and publication to elucidate the chemical properties and synthetic utility of this particular cyclobutane derivative.

Emerging Research Areas and Future Perspectives for 2,2,2 Trimethoxyethyl Cyclobutane

Integration with Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, scalability, and reaction control. The integration of a novel scaffold like (2,2,2-Trimethoxyethyl)cyclobutane into flow chemistry processes would typically involve its use as a reactant, intermediate, or building block for the synthesis of more complex molecules. However, no studies detailing such applications have been identified. Research in this area would be anticipated to explore reaction kinetics, optimization of reaction conditions (such as temperature, pressure, and catalyst loading) in a continuous-flow setup, and the development of multi-step syntheses incorporating this cyclobutane (B1203170) derivative.

Photoredox Catalysis and Electrochemistry Involving this compound

Photoredox catalysis and electrochemistry are powerful synthetic tools that utilize light energy or electrical current, respectively, to drive chemical transformations. These methods are often employed for the formation of challenging chemical bonds and the synthesis of complex molecular architectures. The cyclobutane ring, a strained four-membered carbocycle, and the trimethoxyethyl group could potentially participate in or influence a variety of photoredox or electrochemical reactions. For instance, the cyclobutane moiety might undergo ring-opening or functionalization reactions, while the acetal (B89532) group could be susceptible to electrochemical manipulation. Nevertheless, a thorough review of the literature has not revealed any specific research into the photoredox or electrochemical behavior of this compound.

Exploration of Supramolecular Assembly based on this compound Scaffolds

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The unique three-dimensional structure of this compound could, in principle, serve as a foundational element for the construction of larger, self-assembled supramolecular structures. The cyclobutane could act as a rigid core, while the trimethoxyethyl group could provide sites for hydrogen bonding or other non-covalent interactions. Such research would be at the forefront of materials science and nanotechnology. At present, however, there are no published reports on the use of this compound in the field of supramolecular assembly.

Q & A

Q. What are the preferred synthetic routes for (2,2,2-Trimethoxyethyl)cyclobutane, and how do reaction conditions influence yield and purity?

The synthesis of cyclobutane derivatives typically involves [2+2] cycloaddition for ring formation or functionalization of pre-existing cyclobutane scaffolds. For this compound, a plausible route includes alkylation of a cyclobutane precursor with a trimethoxyethyl group via nucleophilic substitution or coupling reactions. Key parameters include:

- Temperature control : Low temperatures (-78°C) may enhance regioselectivity during alkylation steps .

- Catalysts : Triethylamine or palladium-based catalysts could facilitate coupling reactions, as seen in analogous cyclobutane derivatives .

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) are often used to stabilize intermediates . Yield optimization requires monitoring via gas chromatography (e.g., DB-WAX columns, FID detectors) and purification via recrystallization or column chromatography .

Q. How can the stereochemistry and conformational flexibility of this compound be characterized?

Cyclobutane rings exhibit puckered conformations due to ring strain, which can be analyzed using:

- NMR spectroscopy : Vicinal coupling constants (e.g., J = 10 Hz for trans-configurations) and NOESY experiments reveal spatial relationships between substituents .

- X-ray crystallography : Resolves absolute stereochemistry and bond angles, critical for understanding strain energy (~110 kJ/mol in cyclobutanes) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict preferred conformers and assess steric interactions from the bulky trimethoxyethyl group .

Advanced Research Questions

Q. What strategies mitigate strain-induced instability in this compound during functionalization?

Cyclobutane derivatives are prone to ring-opening or rearrangement under harsh conditions. Mitigation approaches include:

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during oxidation or halogenation .

- Low-temperature reactions : Reduces thermal degradation risks during electrophilic substitutions .

- Strain-release reagents : Iodonitrene or photoredox catalysts enable controlled functionalization without ring rupture, as demonstrated in cyclobutene synthesis .

Q. How does the trimethoxyethyl group influence the compound’s bioactivity and pharmacokinetic properties?

The trimethoxyethyl moiety may enhance solubility and target binding via:

- Hydrogen bonding : Methoxy oxygen atoms interact with biological targets (e.g., enzymes, receptors) .

- Metabolic stability : Methoxy groups resist oxidative metabolism compared to hydroxyl or methyl groups, as seen in neurotropic cyclobutane derivatives .

- ADMET profiling : Computational tools (e.g., SwissADME) predict logP, permeability, and cytochrome P450 interactions. Experimental validation via in vitro assays (e.g., microsomal stability tests) is recommended .

Q. What analytical methods resolve contradictions in reaction pathway data for cyclobutane derivatives?

Conflicting data (e.g., competing oxidation vs. reduction products) require:

- Isotopic labeling : Track reaction intermediates via - or -labeled precursors .

- Kinetic studies : Monitor reaction progressions using time-resolved spectroscopy or GC-MS to identify rate-determining steps .

- Cross-validation : Compare results with analogous compounds (e.g., ethyl 2-(trifluoromethyl)cyclobutane-1-carboxylate) to isolate substituent-specific effects .

Critical Analysis of Evidence

- Synthesis Insights : Cyclobutane functionalization often requires multi-step protocols, with regioselectivity challenges noted in spirocyclic derivatives . The trimethoxyethyl group’s steric bulk may exacerbate these issues, necessitating tailored protecting-group strategies .

- Biological Relevance : Cyclobutane motifs in FDA-approved drugs (e.g., abrocitinib) highlight their potential for kinase inhibition, suggesting this compound could be optimized for JAK/STAT pathway modulation .

- Contradictions : While some studies report stable cyclobutane derivatives under acidic conditions , others note ring-opening in trifluoroethanol . These discrepancies underscore the need for context-specific stability assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.